![molecular formula C8H9BrN2O B1450664 5-Bromo-4-methyl-2-(prop-2-en-1-yloxy)pyrimidine CAS No. 1934742-99-0](/img/structure/B1450664.png)
5-Bromo-4-methyl-2-(prop-2-en-1-yloxy)pyrimidine
Overview
Description
5-Bromo-4-methyl-2-(prop-2-en-1-yloxy)pyrimidine (BMPP) is an organic compound of the pyrimidine family, which is a heterocyclic aromatic compound containing a six-membered ring of four carbon atoms and two nitrogen atoms. BMPP has a wide range of applications in scientific research, especially in the fields of biochemistry and physiology.
Scientific Research Applications
Anti-Fibrosis Activity
Pyrimidine derivatives, including “5-Bromo-4-methyl-2-(prop-2-en-1-yloxy)pyrimidine”, have been found to exhibit anti-fibrotic activities . In a study, these compounds were evaluated against immortalized rat hepatic stellate cells (HSC-T6), and some were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .
Synthesis of Novel Heterocyclic Compounds
“5-Bromo-4-methyl-2-(prop-2-en-1-yloxy)pyrimidine” can be used as a reagent in organic synthesis, especially in the preparation of various substituted phenols. This makes it a valuable starting material in the synthesis of other organic compounds, such as biologically active molecules and pharmaceuticals.
UV Light-Induced Covalent Modification
When appended to a ligand or pharmacophore through its brominated linker, this compound allows for UV light-induced covalent modification of a biological target . This has potential for downstream applications via the alkyne tag .
Rapid Nucleophilic Displacement Reactions
“5-Bromo-4-methyl-2-(prop-2-en-1-yloxy)pyrimidine” undergoes rapid nucleophilic displacement reactions with nucleophiles under microwave irradiation . This property can be exploited in various chemical reactions and syntheses .
Direct Metallation
This compound undergoes direct metallation with lithium diisopropylamide to yield 4-lithio-5-bromopyrimidine . This reaction can be used in the synthesis of other complex organic compounds .
Design of Privileged Structures in Medicinal Chemistry
A pyrimidine moiety, such as the one in “5-Bromo-4-methyl-2-(prop-2-en-1-yloxy)pyrimidine”, has been employed in the design of privileged structures in medicinal chemistry . These structures are known to exhibit diverse types of biological and pharmaceutical activities .
Mechanism of Action
Target of Action
Many pyrimidine derivatives are known to interact with various enzymes and receptors in the body. The specific targets would depend on the exact structure and properties of the compound .
Mode of Action
Pyrimidine derivatives can act as inhibitors or activators of their target proteins. They may bind to the active site of an enzyme, preventing its normal substrate from binding and thus inhibiting its activity .
Biochemical Pathways
Pyrimidine derivatives can affect a variety of biochemical pathways, depending on their specific targets. For example, some pyrimidine derivatives are known to inhibit DNA synthesis, which can lead to cell death .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) of pyrimidine derivatives can vary widely. Factors such as the compound’s solubility, stability, and molecular size can all affect its pharmacokinetics .
Result of Action
The molecular and cellular effects of a pyrimidine derivative would depend on its specific targets and mode of action. For example, if the compound inhibits an enzyme required for cell growth, the result could be cell death .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can all influence the action of a pyrimidine derivative. For example, the compound’s stability could be affected by temperature, while its ability to bind to its target could be influenced by the pH .
properties
IUPAC Name |
5-bromo-4-methyl-2-prop-2-enoxypyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c1-3-4-12-8-10-5-7(9)6(2)11-8/h3,5H,1,4H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHKNTFXEKALGHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1Br)OCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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